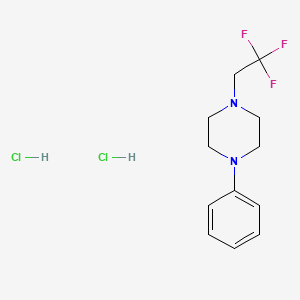
1-Phenyl-4-(2,2,2-trifluoroethyl)piperazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-4-(2,2,2-trifluoroethyl)piperazine dihydrochloride is a chemical compound with the molecular formula C12H17Cl2F3N2. It is known for its unique structure, which includes a piperazine ring substituted with a phenyl group and a trifluoroethyl group.
Applications De Recherche Scientifique
1-Phenyl-4-(2,2,2-trifluoroethyl)piperazine dihydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
The primary target of 1-Phenyl-4-(2,2,2-trifluoroethyl)piperazine dihydrochloride is the GABA receptor . GABA receptors play a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
This compound: acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Pharmacokinetics
The ADME properties of This compound Piperazine compounds, in general, are known to be partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .
Result of Action
The molecular and cellular effects of This compound are primarily related to its action on the GABA receptors. By acting as a GABA receptor agonist, it can cause flaccid paralysis of the worm, allowing the host body to easily remove or expel the invading organism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of This compound . For instance, its storage temperature should be at room temperature in an inert atmosphere . These conditions help maintain the stability and efficacy of the compound.
Analyse Biochimique
Biochemical Properties
1-Phenyl-4-(2,2,2-trifluoroethyl)piperazine dihydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with serotonin receptors, acting as a serotonin antagonist and reuptake inhibitor . This interaction affects the serotonin signaling pathway, influencing various physiological processes. Additionally, the compound’s trifluoroethyl group enhances its binding affinity to certain enzymes, making it a valuable tool in enzymatic studies.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with serotonin receptors can alter the signaling pathways involved in mood regulation, appetite, and sleep . Furthermore, the compound has been observed to affect gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cellular metabolism and growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to serotonin receptors, inhibiting the reuptake of serotonin and thereby increasing its availability in the synaptic cleft . This inhibition leads to prolonged serotonin signaling, which can have various physiological effects. Additionally, the compound can inhibit certain enzymes, altering their activity and affecting downstream biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its stability can be affected by factors such as temperature and pH . Over time, degradation products may form, potentially altering its biochemical activity. Long-term studies have shown that the compound can have sustained effects on cellular function, with prolonged exposure leading to changes in cell signaling and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate serotonin signaling without causing significant adverse effects . At higher doses, it can lead to toxicity, manifesting as changes in behavior, metabolism, and organ function. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable physiological response.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . The compound can also affect metabolic flux by altering the levels of certain metabolites, influencing overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s distribution is influenced by its chemical properties, such as its lipophilicity, which affects its ability to cross lipid membranes and accumulate in specific tissues.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, the compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins, influencing their activity and the overall cellular function.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-4-(2,2,2-trifluoroethyl)piperazine dihydrochloride typically involves the reaction of piperazine with phenyl and trifluoroethyl substituents. One common method includes the Buchwald–Hartwig amination, where an aryl halide reacts with piperazine in the presence of a palladium catalyst and a base . Another approach is the reductive amination of phenylpiperazine with 2,2,2-trifluoroacetaldehyde under reducing conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenyl-4-(2,2,2-trifluoroethyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the trifluoroethyl group to other functional groups.
Substitution: Nucleophilic substitution reactions can replace the phenyl or trifluoroethyl groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted piperazine derivatives .
Comparaison Avec Des Composés Similaires
1-Phenylpiperazine: Lacks the trifluoroethyl group, resulting in different chemical and biological properties.
4-(2,2,2-Trifluoroethyl)piperazine: Lacks the phenyl group, affecting its binding affinity and pharmacological profile.
1-(2,2,2-Trifluoroethyl)-4-methylpiperazine: Contains a methyl group instead of a phenyl group, leading to variations in its reactivity and applications.
Uniqueness: 1-Phenyl-4-(2,2,2-trifluoroethyl)piperazine dihydrochloride is unique due to the presence of both phenyl and trifluoroethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Propriétés
IUPAC Name |
1-phenyl-4-(2,2,2-trifluoroethyl)piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2.2ClH/c13-12(14,15)10-16-6-8-17(9-7-16)11-4-2-1-3-5-11;;/h1-5H,6-10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJLPRQTKFDNRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(F)(F)F)C2=CC=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)propanamide](/img/structure/B2636891.png)

![Ethyl 1-[1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carbonyl]piperidine-4-carboxylate](/img/structure/B2636894.png)
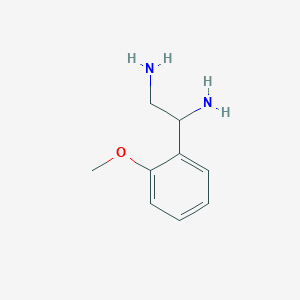
![[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl 2-[(2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B2636896.png)
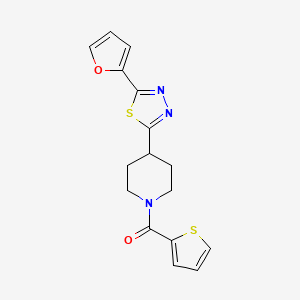
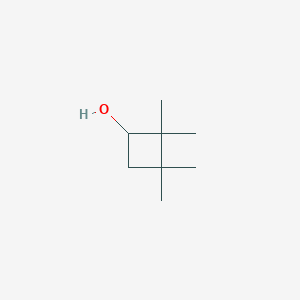

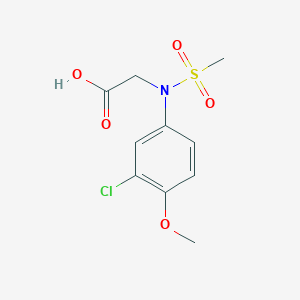

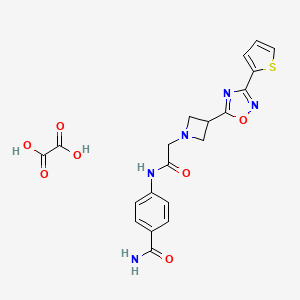
![4-[6-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2636908.png)
![N-{pyrazolo[1,5-a]pyridin-5-yl}naphthalene-1-carboxamide](/img/structure/B2636909.png)
